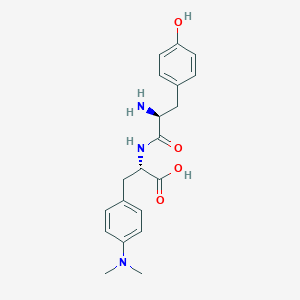

Tyrosine-4'-dimethylaminophenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成ルートと反応条件

ADR-529 塩酸塩の合成は、エチレンジアミン四酢酸(EDTA)とヒドラジンを反応させてビスジオキソピペラジン構造を形成することから始まります。 この中間体を次に塩酸と反応させてADR-529 塩酸塩が得られます .

工業生産方法

ADR-529 塩酸塩の工業生産は、通常、実験室合成と同じ基本的な化学反応を用いた大規模合成によって行われます。 このプロセスには、最終製品の高純度と品質を保証するための厳格な精製工程が含まれます .

化学反応の分析

反応の種類

ADR-529 塩酸塩は、次のようないくつかの種類の化学反応を起こします。

酸化: 強い酸化剤の存在下で酸化することができます。

還元: 特定の条件下で還元することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムなどの強い酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤。

置換: アミンやチオールなどの求核剤.

主な生成物

これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりさまざまな酸化誘導体が生成される可能性があり、置換反応ではさまざまな置換化合物が生成される可能性があります .

科学研究での用途

ADR-529 塩酸塩は、幅広い科学研究用途を持っています。

化学: さまざまな化学反応におけるキレート剤として使用されます。

生物学: DNAトポイソメラーゼIIへの影響とその酸化ストレスからの細胞保護における役割が研究されています。

医学: 主に、アントラサイクリンの心臓毒性を軽減するための化学療法における心臓保護剤として使用されます。

科学的研究の応用

ADR-529 hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a chelating agent in various chemical reactions.

Biology: Studied for its effects on DNA topoisomerase II and its role in protecting cells from oxidative stress.

Medicine: Primarily used as a cardioprotective agent in chemotherapy to reduce the cardiotoxic effects of anthracyclines.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

作用機序

ADR-529 塩酸塩は、特に鉄などの金属イオンをキレート化することで作用し、フリーラジカルの生成と酸化ストレスを軽減します。また、DNAトポイソメラーゼIIを阻害し、DNA鎖の切断を防ぎ、細胞を損傷から保護します。 この二重のメカニズムは、心臓保護作用にとって重要です .

類似の化合物との比較

類似の化合物

- ICRF-187 塩酸塩

- NSC-169780 塩酸塩

- ジンエカード

- カルディオキサン

独自性

ADR-529 塩酸塩は、金属イオンキレート剤とDNAトポイソメラーゼII阻害剤の両方の二重作用においてユニークです。 この組み合わせにより、アントラサイクリン系抗がん剤の心臓毒性を軽減する上で特に効果的であり、他の類似の化合物とは一線を画しています .

類似化合物との比較

Similar Compounds

- ICRF-187 hydrochloride

- NSC-169780 hydrochloride

- Zinecard

- Cardioxane

Uniqueness

ADR-529 hydrochloride is unique in its dual action as both a metal ion chelator and a DNA topoisomerase II inhibitor. This combination makes it particularly effective in reducing the cardiotoxic effects of anthracycline chemotherapy drugs, setting it apart from other similar compounds .

特性

CAS番号 |

124985-59-7 |

|---|---|

分子式 |

C20H25N3O4 |

分子量 |

371.4 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[4-(dimethylamino)phenyl]propanoic acid |

InChI |

InChI=1S/C20H25N3O4/c1-23(2)15-7-3-14(4-8-15)12-18(20(26)27)22-19(25)17(21)11-13-5-9-16(24)10-6-13/h3-10,17-18,24H,11-12,21H2,1-2H3,(H,22,25)(H,26,27)/t17-,18-/m0/s1 |

InChIキー |

WNJJVNYQIJOXFR-ROUUACIJSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

異性体SMILES |

CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

正規SMILES |

CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Key on ui other cas no. |

124985-59-7 |

同義語 |

Tyr-DM-Phe tyrosine-4'-dimethylaminophenylalanine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。